
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure with nitrogen atoms. Acridine derivatives are widely studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride typically involves the reaction of acridine derivatives with hexyl halides under specific conditions. One common method includes the use of acridine orange as a starting material, which undergoes alkylation with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced acridine derivatives.
Substitution: Various alkyl or aryl substituted acridine derivatives.
Scientific Research Applications
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for staining and visualization of nucleic acids in gel electrophoresis and microscopy.
Biology: Employed in the study of cellular processes, including apoptosis and cell cycle analysis, due to its ability to intercalate into DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce DNA damage in cancer cells.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain in microscopy and flow cytometry.
Proflavine: Known for its antibacterial properties and used as a topical antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is unique due to its specific hexyl substitution, which enhances its lipophilicity and cellular uptake. This modification improves its efficacy in biological applications, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
88598-44-1 |
|---|---|
Molecular Formula |
C23H32ClN3 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
10-hexyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C23H32N3.ClH/c1-6-7-8-9-14-26-22-16-20(24(2)3)12-10-18(22)15-19-11-13-21(25(4)5)17-23(19)26;/h10-13,15-17H,6-9,14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YHDWNHHCLDUBMG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


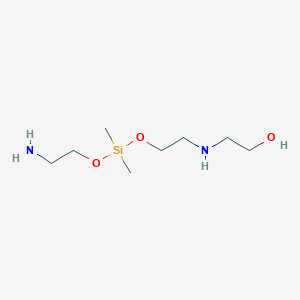
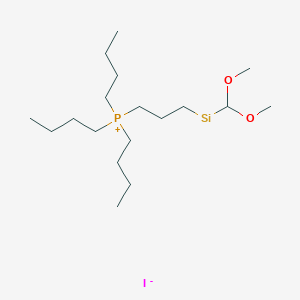
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
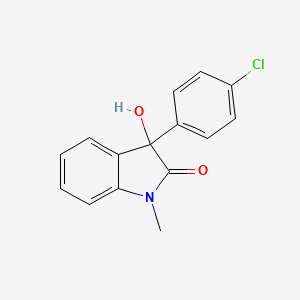
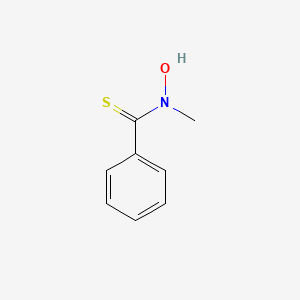
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
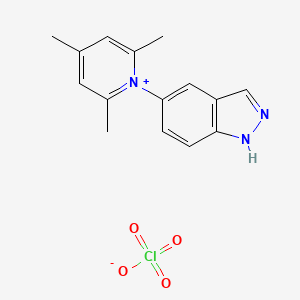
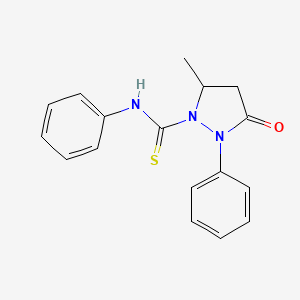
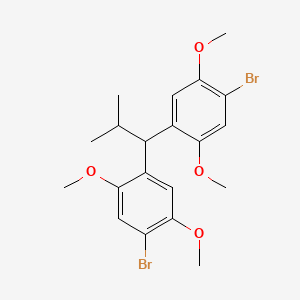
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)

